molecular formula C5H8N2O B13288378 1,2-Diazaspiro[2.4]hept-1-en-4-ol

1,2-Diazaspiro[2.4]hept-1-en-4-ol

Cat. No.: B13288378
M. Wt: 112.13 g/mol
InChI Key: GRAFXUITHXLFDJ-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[2.4]hept-1-en-4-ol is a chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol It is characterized by a spirocyclic structure containing a diaza ring and an enol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diazaspiro[2.4]hept-1-en-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diaza compound with an enol precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The scalability of the synthesis process depends on the availability of precursors and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Diazaspiro[2.4]hept-1-en-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enol group may yield ketones, while reduction of the diaza ring can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a diverse range of derivatives .

Scientific Research Applications

1,2-Diazaspiro[2.4]hept-1-en-4-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Diazaspiro[2.4]hept-1-en-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s diaza ring and enol group can participate in hydrogen bonding, coordination with metal ions, and other interactions that modulate biological activity. These interactions can affect various molecular pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diazaspiro[2.4]heptane: Lacks the enol group, making it less reactive in certain chemical reactions.

    1,2-Diazaspiro[2.5]oct-1-en-4-ol: Contains an additional carbon in the spirocyclic ring, altering its chemical properties and reactivity.

    1,2-Diazaspiro[2.4]hept-1-en-3-ol:

Uniqueness

1,2-Diazaspiro[2.4]hept-1-en-4-ol is unique due to its specific spirocyclic structure and the presence of both a diaza ring and an enol group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

1,2-diazaspiro[2.4]hept-1-en-4-ol

InChI

InChI=1S/C5H8N2O/c8-4-2-1-3-5(4)6-7-5/h4,8H,1-3H2

InChI Key

GRAFXUITHXLFDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)N=N2)O

Origin of Product

United States

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